2-Cyanopropanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528442. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

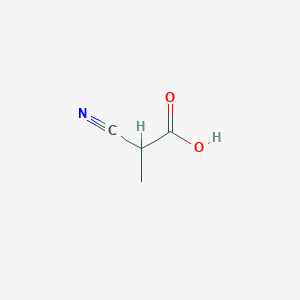

Structure

3D Structure

Properties

IUPAC Name |

2-cyanopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c1-3(2-5)4(6)7/h3H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDEFPFLTCXIVDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326455, DTXSID20902456 | |

| Record name | 2-CYANOPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1699 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20902456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-07-5 | |

| Record name | 632-07-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-CYANOPROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyano-2-methylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Cyanopropanoic Acid for Advanced Research and Pharmaceutical Development

Abstract

2-Cyanopropanoic acid, identified by the CAS number 632-07-5, is a bifunctional molecule of significant interest in modern organic synthesis and medicinal chemistry.[1] This technical guide provides an in-depth exploration of its chemical and physical properties, established synthesis protocols, reactivity, and diverse applications, particularly its role as a versatile building block in the development of active pharmaceutical ingredients (APIs).[2] Detailed methodologies for its synthesis and analysis are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization. This document aims to serve as a comprehensive resource, grounded in scientific literature and established laboratory practices.

Core Identification and Physicochemical Properties

This compound, also known as α-cyanopropionic acid, is an organic compound featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group.[1] This dual functionality makes it a valuable intermediate in a wide array of chemical transformations.[1]

A summary of its key physicochemical properties is provided in the table below:

| Property | Value | Source(s) |

| CAS Number | 632-07-5 | [3][4][5] |

| Molecular Formula | C₄H₅NO₂ | [3][4][6] |

| Molecular Weight | 99.09 g/mol | [3][4][6] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 35 °C | [3] |

| Boiling Point | 113-115 °C (at 3 Torr) | [7] |

| Density | ~1.194 - 1.200 g/cm³ | [4][7] |

| pKa | 2.57 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ester, ethyl 2-cyanopropionate.[3][8] This method is reliable and provides a good yield of the desired product.

Experimental Protocol: Hydrolysis of Ethyl 2-Cyanopropionate

This protocol describes the base-catalyzed hydrolysis of ethyl 2-cyanopropionate to yield this compound.[3][8]

Materials:

-

Ethyl 2-cyanopropionate

-

Methanol

-

Water

-

Potassium hydroxide (KOH)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction flask, combine ethyl 2-cyanopropionate (1.0 g, 7.87 mmol), methanol (4 mL), and water (4 mL).[3][8]

-

Slowly add potassium hydroxide (882 mg, 16 mmol) to the cooled mixture.[3][8]

-

Remove the ice bath and warm the reaction system to 40°C, stirring continuously for 2 hours.[3][8]

-

After the reaction is complete, remove the methanol under reduced pressure.[3][8]

-

Adjust the pH of the remaining aqueous solution to 5 with 1 N hydrochloric acid.[3][8]

-

Combine the organic phases and wash with saturated brine.[3][8]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[3][8]

Expected Yield: Approximately 85%.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two functional groups. The carboxylic acid can undergo esterification, amidation, and reduction, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.[1] This makes it a versatile intermediate for creating a variety of more complex molecules. It is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Key Reactions and Transformations

-

Decarboxylation: Upon heating, it can undergo decarboxylation, a common reaction for β-keto acids and related compounds.

-

Nucleophilic Addition: The nitrile group is susceptible to nucleophilic attack, providing a route to various heterocyclic systems.[1]

-

Condensation Reactions: The carboxylic acid moiety can participate in condensation reactions to form amides and esters.[1]

Reactivity Pathway Diagram

Sources

- 1. CAS 632-07-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [myskinrecipes.com]

- 3. Propanoic acid, 2-cyano- | 632-07-5 [chemicalbook.com]

- 4. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | C4H5NO2 | CID 352855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Propanoic acid, 2-cyano- synthesis - chemicalbook [chemicalbook.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2-Cyanopropanoic Acid: Properties, Synthesis, and Applications in Drug Development

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. We will delve into the core physicochemical properties of this compound, provide validated experimental protocols for its synthesis and analysis, and explore its significance as a versatile building block in modern pharmaceutical research.

Core Molecular and Physicochemical Profile

This compound, also known as alpha-cyanopropionic acid, is an organic compound featuring both a carboxylic acid and a nitrile functional group.[1] This bifunctional nature makes it a reactive and valuable intermediate in organic synthesis.[1] Its molecular formula is C₄H₅NO₂.[2][3][4]

The fundamental properties of this compound are critical for its handling, reaction design, and analytical characterization. These are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 99.09 g/mol | [2][3][4][5] |

| CAS Number | 632-07-5 | [2][4] |

| Molecular Formula | C₄H₅NO₂ | [2][3][4] |

| Density | ~1.194 - 1.200 g/cm³ | [4][6][7] |

| Boiling Point | 271.7°C at 760 mmHg; 113-115°C at 3 Torr | [6][7] |

| Melting Point | 49.5-51.0°C | [7] |

| Appearance | Colorless to pale yellow liquid or off-white solid | [1][8] |

| Solubility | Soluble in polar solvents like water and alcohols | [1] |

| pKa (Predicted) | 2.57 ± 0.10 | [9] |

Synthesis Protocol: Hydrolysis of Ethyl 2-Cyanopropanoate

A common and reliable method for synthesizing this compound is through the base-catalyzed hydrolysis of its corresponding ethyl ester, ethyl 2-cyanopropanoate. The causality behind this choice lies in the high reactivity of the ester group towards saponification, providing a high-yield pathway to the desired carboxylic acid.

Experimental Workflow: Synthesis of this compound

Sources

- 1. CAS 632-07-5: this compound | CymitQuimica [cymitquimica.com]

- 2. Propanoic acid, 2-cyano- | 632-07-5 [chemicalbook.com]

- 3. This compound | C4H5NO2 | CID 352855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 5. (2R)-2-cyanopropanoic acid | C4H5NO2 | CID 51422750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 632-07-5 [chemnet.com]

- 7. chembk.com [chembk.com]

- 8. This compound [myskinrecipes.com]

- 9. Page loading... [guidechem.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Cyanopropanoic Acid via Ester Hydrolysis

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Cyanopropanoic Acid

This compound is a valuable bifunctional molecule, incorporating both a carboxylic acid and a nitrile group.[1] This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] Its utility lies in the differential reactivity of its functional groups, allowing for sequential chemical transformations to build molecular complexity. This guide provides an in-depth, field-proven methodology for the synthesis of this compound from its common precursor, ethyl 2-cyanopropionate, focusing on the chemical principles, a detailed experimental protocol, and critical process controls necessary for a successful and reproducible outcome.

The Core Transformation: Hydrolysis of Ethyl 2-cyanopropionate

The conversion of ethyl 2-cyanopropionate to this compound is achieved through the hydrolysis of the ester functional group.[3] This transformation can be catalyzed by either acid or base. While both methods are chemically viable, base-catalyzed hydrolysis, or saponification, is often preferred in a laboratory setting because it is practically irreversible, typically leading to higher yields.[4][5]

The Mechanism of Choice: Base-Catalyzed Hydrolysis (Saponification)

The saponification of an ester is a classic example of a nucleophilic acyl substitution reaction. The mechanism proceeds through a well-understood, two-step addition-elimination pathway.

Step 1: Nucleophilic Addition The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, which results in the expulsion of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Step 3: Irreversible Acid-Base Reaction The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a carboxylate salt and ethanol. This final step is effectively irreversible and drives the reaction to completion.[4] To obtain the final product, an acidic workup is required to protonate the carboxylate salt.

Scientist's Note: The irreversibility of saponification is a key advantage over acid-catalyzed hydrolysis, which is an equilibrium process.[4] To achieve high yields in acid-catalyzed hydrolysis, a large excess of water is required to shift the equilibrium towards the products, which can complicate product isolation.[6]

The following diagram illustrates the base-catalyzed hydrolysis mechanism.

Caption: Base-catalyzed hydrolysis of ethyl 2-cyanopropionate.

Validated Experimental Protocol

This section details a robust, step-by-step protocol for the synthesis of this compound, adapted from established procedures.[7] The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Ethyl 2-cyanopropionate | C₆H₉NO₂ | 127.14[8] | 1.0 g | 7.87 | Starting material. |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 882 mg | ~16 | ~2 equivalents. Use pellets or flakes. |

| Methanol (MeOH) | CH₃OH | 32.04 | 4 mL | - | Co-solvent for solubility. |

| Deionized Water (H₂O) | H₂O | 18.02 | 4 mL | - | Reaction solvent. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | As needed | - | 1 N solution for acidification. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 100 mL (50 mL x 2) | - | Extraction solvent. |

| Saturated Brine Solution (NaCl) | NaCl | 58.44 | ~25 mL | - | For washing the organic phase. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying agent. |

Step-by-Step Methodology

The overall experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for this compound synthesis.

1. Reaction Setup:

-

To a suitable reaction flask (e.g., 50 mL round-bottom flask) equipped with a magnetic stir bar, add ethyl 2-cyanopropionate (1.0 g, 7.87 mmol), methanol (4 mL), and deionized water (4 mL).[7]

-

Place the flask in an ice-water bath and stir the mixture until the temperature reaches 0°C.

2. Saponification:

-

While maintaining the temperature at 0°C, slowly add potassium hydroxide (882 mg, ~16 mmol) in small portions to the reaction mixture.[7] Scientist's Note: The dissolution of KOH is exothermic. Slow, portion-wise addition is crucial to prevent an uncontrolled temperature increase, which could promote unwanted side reactions.

-

After the addition is complete, remove the ice bath and warm the reaction system to 40°C using a water bath.

-

Continue stirring at 40°C for 2 hours.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

3. Workup and Isolation:

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the methanol by concentrating the mixture under reduced pressure using a rotary evaporator.[7]

-

Carefully adjust the pH of the remaining aqueous solution to ~5 by the dropwise addition of 1 N hydrochloric acid.[7] Monitor the pH using pH paper or a calibrated pH meter. Scientist's Note: Acidification protonates the carboxylate salt to form the desired neutral carboxylic acid, rendering it soluble in organic extraction solvents. Adjusting to a weakly acidic pH of 5 ensures complete protonation without risking acid-catalyzed hydrolysis of the nitrile group.[9][10]

-

Transfer the acidified solution to a separatory funnel and perform an extraction with ethyl acetate (2 x 50 mL).[7]

-

Combine the organic phases.

-

Wash the combined organic phase with saturated brine solution (1 x 25 mL) to remove residual water and water-soluble impurities.[7]

-

Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.[7]

-

Concentrate the filtrate under reduced pressure to yield this compound.[7] The expected yield is approximately 85% (around 660 mg).[7]

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | Purple or Pale yellow oil/solid | [2][7] |

| Molecular Formula | C₄H₅NO₂ | [1] |

| Molecular Weight | 99.09 g/mol | [1][7] |

| Melting Point | 35°C | [7] |

| pKa | 2.57 ± 0.10 (Predicted) | [7] |

Spectroscopic Analysis (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for structural confirmation. The expected chemical shifts for this compound are detailed below.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 13.59 | broad | - | 1H | Carboxylic Acid (-COOH) |

| 4.03 | quartet (q) | 7.2 | 1H | Methine (-CH) |

| 1.41 | doublet (d) | 7.2 | 3H | Methyl (-CH₃) |

| Spectrum acquired in DMSO-d6 at 400 MHz.[7] |

The presence of these signals with the correct integration and multiplicity confirms the successful synthesis of the target molecule.

Safety and Handling

Professional laboratory safety practices must be strictly followed during this synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[11][13]

-

Reagent Handling:

-

Ethyl 2-cyanopropionate: Harmful if swallowed, inhaled, or in contact with skin. Irritating to eyes, skin, and respiratory system.[14]

-

Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[11]

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The base-catalyzed hydrolysis of ethyl 2-cyanopropionate is an efficient and high-yielding method for the production of this compound. By understanding the underlying saponification mechanism and adhering to the detailed experimental protocol, researchers can reliably synthesize this important chemical intermediate. Careful control of reaction parameters, particularly during base addition and acidification, is paramount for achieving a successful outcome. The validation of the final product through standard analytical techniques ensures the quality and purity required for subsequent applications in drug discovery and development.

References

-

Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved January 8, 2026, from [Link]

-

21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II. Retrieved January 8, 2026, from [Link]

-

Nitrile to Carboxylic Acid. (n.d.). BYJU'S. Retrieved January 8, 2026, from [Link]

-

Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. Retrieved January 8, 2026, from [Link]

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 8, 2026, from [Link]

-

Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE. Retrieved January 8, 2026, from [Link]

-

hydrolysis of nitriles. (n.d.). Chemguide. Retrieved January 8, 2026, from [Link]

-

Base Catalysed Ester Hydrolysis: Mechanism & Procedure. (2023, October 20). StudySmarter. Retrieved January 8, 2026, from [Link]

-

Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved January 8, 2026, from [Link]

-

Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Retrieved January 8, 2026, from [Link]

-

This compound ethyl ester. (2024, April 9). ChemBK. Retrieved January 8, 2026, from [Link]

- CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate. (n.d.). Google Patents.

-

Ethyl 2-cyanopropionate. (n.d.). PubChem - NIH. Retrieved January 8, 2026, from [Link]

-

mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved January 8, 2026, from [Link]

-

Ethyl 2-cyanopropionate. (n.d.). NIST WebBook. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 8, 2026, from [Link]

-

This compound. (n.d.). PubChem - NIH. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound | C4H5NO2 | CID 352855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. One moment, please... [chemistrysteps.com]

- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Propanoic acid, 2-cyano- | 632-07-5 [chemicalbook.com]

- 8. Ethyl 2-cyanopropionate | C6H9NO2 | CID 98018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 10. byjus.com [byjus.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chembk.com [chembk.com]

An In-depth Technical Guide to 2-Cyanopropanoic Acid: A Versatile Chiral Building Block in Modern Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-cyanopropanoic acid, a pivotal chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This document delves into its structural and physicochemical properties, outlines detailed synthesis and purification protocols, and discusses its key chemical transformations. Furthermore, it provides validated analytical methodologies for its characterization and quality control, and addresses critical safety and handling considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile intermediate.

Introduction: The Strategic Importance of this compound

This compound, also known as α-cyanopropionic acid, is an organic compound featuring both a carboxylic acid and a nitrile functional group attached to the same chiral center.[1] This bifunctionality makes it a highly valuable and reactive intermediate in organic synthesis.[2] Its ability to participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and hydrolysis, allows for the efficient construction of more complex molecular architectures.[1]

The presence of a stereocenter at the α-position is of particular significance in drug discovery and development. The enantiomers of this compound, (R)-2-cyanopropanoic acid and (S)-2-cyanopropanoic acid, serve as crucial starting materials for the enantioselective synthesis of biologically active compounds, where specific stereochemistry is often paramount for therapeutic efficacy and safety.

This guide will provide a detailed exploration of the chemistry of this compound, offering practical insights and established protocols to facilitate its effective use in a research and development setting.

Molecular Structure and Physicochemical Properties

The structural formula of this compound is characterized by a propanoic acid backbone with a cyano group substituted at the second carbon atom.[1]

Caption: 2D Structural representation of this compound.

The key physicochemical properties of this compound are summarized in the table below. It is typically a colorless to pale yellow liquid or solid, with solubility in polar solvents like water and alcohols.[1]

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| Synonyms | α-Cyanopropionic acid, 2-Cyano-2-methylacetic acid | [4] |

| CAS Number | 632-07-5 | [4] |

| Molecular Formula | C₄H₅NO₂ | [3][4] |

| Molecular Weight | 99.09 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 35 °C | [4] |

| Boiling Point | 185.54 °C (estimate) | [4] |

| Density | 1.140 g/cm³ | [4] |

| pKa | 2.57 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in water and alcohols | [1] |

Synthesis and Purification

The most common and well-documented method for the laboratory-scale synthesis of this compound is the hydrolysis of its corresponding ethyl ester, ethyl 2-cyanopropanoate.[4] An alternative conceptual route involves the oxidative decarboxylation of glutamic acid to 3-cyanopropanoic acid, which can then be further transformed.[5]

Synthesis via Hydrolysis of Ethyl 2-Cyanopropanoate

This method involves the base-catalyzed hydrolysis of the ester functionality to the carboxylic acid. The subsequent acidification of the reaction mixture yields the desired product.

Caption: Workflow for the synthesis of this compound via ester hydrolysis.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine ethyl 2-cyanopropanoate (1.0 g, 7.87 mmol), methanol (4 mL), and water (4 mL).[4]

-

Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add potassium hydroxide (882 mg, 16 mmol).[4]

-

Reaction: Remove the ice bath and warm the reaction mixture to 40 °C. Stir continuously for 2 hours.[4]

-

Work-up:

-

Concentrate the mixture under reduced pressure to remove the methanol.[4]

-

Adjust the pH of the remaining aqueous solution to 5 with 1 N hydrochloric acid.[4]

-

Extract the product with ethyl acetate (2 x 50 mL).[4]

-

Combine the organic layers and wash with saturated brine.[4]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[4]

-

This protocol typically affords the product in high yield (around 85%).[4]

Key Chemical Reactions and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two functional groups.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This functionality also allows for the formation of various heterocyclic systems.

Decarboxylation: Under certain conditions, α-cyano carboxylic acids can undergo decarboxylation, which is a key consideration in reaction planning.

As a versatile building block, this compound and its derivatives are employed in the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] Its chiral nature is particularly exploited in the synthesis of enantiomerically pure drugs.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and, if applicable, the enantiomeric excess of this compound.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | A quartet for the α-proton, a doublet for the methyl protons, and a broad singlet for the carboxylic acid proton. A reported spectrum in DMSO-d₆ shows peaks at δ 13.59 (br, 1H), 4.03 (q, J=7.2 Hz, 1H), and 1.41 (d, J=7.2 Hz, 3H).[4] |

| ¹³C NMR | Expected signals for the carboxylic carbon (~170 ppm), the nitrile carbon (~115-120 ppm), the α-carbon (~30-40 ppm), and the methyl carbon (~15-20 ppm). |

| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C≡N stretch of the nitrile (~2250 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 99. Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 82) and -COOH (m/z = 54).[6] |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a suitable method for assessing the purity of this compound.

Experimental Protocol (General):

-

Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.

-

Detection: UV detection at a wavelength of approximately 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or silyl ester) is often necessary.

Caption: General workflow for GC-MS analysis of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Conclusion

This compound is a cornerstone chiral building block with significant applications in synthetic organic chemistry, particularly in the development of new pharmaceuticals. Its unique bifunctional nature and the presence of a stereocenter provide a versatile platform for the construction of complex and stereochemically defined molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

Wikipedia. (n.d.). Acrylonitrile. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). (2R)-2-cyanopropanoic acid. Retrieved January 8, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 8, 2026, from [Link]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. This compound | C4H5NO2 | CID 352855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Cyanopropanoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-cyanopropanoic acid in a range of common organic solvents. As a key building block in the synthesis of pharmaceuticals and other specialty chemicals, understanding its behavior in solution is paramount for process development, reaction optimization, and purification strategies. This document delves into the molecular factors governing the solubility of this bifunctional molecule, offers a curated table of estimated and known solubility data, and provides a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, practical understanding of this compound's solution-phase behavior.

Introduction: The Molecular Dichotomy of this compound

This compound, with the chemical formula C₄H₅NO₂, is a fascinating molecule from a solubility perspective.[1] It possesses both a polar carboxylic acid group (-COOH) and a moderately polar nitrile group (-C≡N) attached to a short alkyl backbone. This dual functionality creates a molecule with a complex interplay of intermolecular forces, leading to a nuanced solubility profile across the spectrum of organic solvents.

The carboxylic acid moiety is capable of acting as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents. Conversely, the nitrile group, with its significant dipole moment, contributes to interactions with polar aprotic solvents. The short, three-carbon chain offers a degree of nonpolar character, allowing for some interaction with less polar solvents. The central challenge and opportunity in working with this compound lie in understanding and leveraging these competing characteristics to achieve desired solution-phase properties.

This guide will first explore the theoretical underpinnings of its solubility, followed by a practical compilation of solubility data. We will then provide a robust experimental protocol for readers to determine solubility in their own solvent systems of interest.

Theoretical Framework: Predicting and Understanding Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, starting point for understanding solubility. A more sophisticated approach involves considering the specific intermolecular forces at play: London dispersion forces, dipole-dipole interactions, and hydrogen bonding. The overall solubility of this compound in a given solvent is a function of the energetic favorability of disrupting the solute-solute and solvent-solvent interactions to form new, more stable solute-solvent interactions.

The Role of Polarity and Hydrogen Bonding

The carboxylic acid group is the dominant contributor to the high polarity of this compound. Carboxylic acids with four or fewer carbon atoms are generally water-soluble due to their ability to form strong hydrogen bonds with water molecules.[2][3] As the carbon chain length increases, the hydrophobic nature of the alkyl group begins to dominate, leading to decreased water solubility.[4][5] this compound, with its short carbon chain, is expected to be, and is, soluble in water. One source indicates a water solubility of 77 g/L at 25 °C.

This propensity for hydrogen bonding also dictates its solubility in other protic solvents like alcohols. We can anticipate good solubility in methanol and ethanol, with a likely decrease as the alkyl chain of the alcohol solvent increases.

Hansen Solubility Parameters (HSP): A More Quantitative Approach

A more powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) system. This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

Below is a logical diagram illustrating the key factors influencing the solubility of this compound.

Caption: Key molecular properties of this compound and the solvent that govern its solubility.

Solubility Data for this compound

Comprehensive, experimentally verified quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. The following table consolidates available data and provides reasoned estimations based on the solubility of structurally similar compounds, such as propanoic acid and cyanoacetic acid, and the principles of "like dissolves like."[6][7][8][9][10] These estimations are intended to serve as a practical guide for initial solvent screening.

| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) at 25 °C | Notes |

| Water | Polar Protic | 7.7 | Known value.[11] |

| Methanol | Polar Protic | > 50 (Miscible) | High affinity due to H-bonding. |

| Ethanol | Polar Protic | > 50 (Miscible) | High affinity due to H-bonding. |

| Isopropanol | Polar Protic | Highly Soluble | Good solubility expected. |

| Acetone | Polar Aprotic | Highly Soluble | Strong dipole interactions. |

| Acetonitrile | Polar Aprotic | Soluble | Favorable dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Moderate polarity and H-bond acceptor. |

| Dichloromethane | Halogenated | Slightly Soluble | Limited by lower polarity. |

| Diethyl Ether | Ether | Slightly Soluble | H-bond acceptor but low polarity. |

| Toluene | Aromatic | Sparingly Soluble | Primarily dispersion force interactions. |

| Hexane | Nonpolar | Insoluble | Mismatch in polarity. |

Disclaimer: The estimated solubility values are for guidance purposes only and should be experimentally verified for critical applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For precise determination of the thermodynamic solubility of this compound, the isothermal shake-flask method is a robust and widely accepted technique.[2][12][13] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature and then quantifying the concentration of the dissolved solute in the saturated solution.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or sealed flasks

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated pH meter for titration.

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation of the Slurry: a. Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution is formed. b. Pipette a known volume of the chosen solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the slurries for a predetermined period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau.

-

Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.

-

Quantification: a. Accurately weigh the filtered saturated solution. b. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method. c. Analyze the diluted sample using a validated analytical method, such as HPLC or acid-base titration, to determine the concentration of this compound.

-

Calculation: a. From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. b. Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or molarity).

The following diagram outlines the experimental workflow for the shake-flask method.

Caption: A simplified workflow for determining the solubility of this compound using the shake-flask method.

Conclusion and Future Perspectives

The solubility of this compound is a critical parameter that dictates its utility in various chemical processes. Its bifunctional nature, possessing both a carboxylic acid and a nitrile group, results in a strong affinity for polar solvents, particularly those capable of hydrogen bonding. While comprehensive quantitative data remains sparse, a combination of theoretical principles and data from analogous compounds provides a solid framework for initial solvent selection. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination.

Future work in this area should focus on the systematic experimental measurement of the solubility of this compound in a broader range of solvents and at various temperatures. The determination of its Hansen Solubility Parameters would also be a valuable contribution, enabling more accurate predictions of its behavior in complex solvent mixtures and polymer systems. Such data will undoubtedly accelerate the development of more efficient and robust processes leveraging this versatile chemical intermediate.

References

-

Sciencemadness Wiki. (2021). Propionic acid. Retrieved from [Link]

- Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.

- Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

-

PubChem. (n.d.). Propionic acid. Retrieved from [Link]

-

Study.com. (n.d.). Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Quora. (2021). How do you determine the solubility of a solid?. Retrieved from [Link]

-

PubChem. (n.d.). Cyanoacetic acid. Retrieved from [Link]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Kiper, R. A. (n.d.). Properties of substance: cyanoacetic acid. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Parameters: Solvents. Retrieved from [Link]

- Google Patents. (n.d.). WO2012128265A1 - Process for producing cyanoacetic acid esters.

-

Reddit. (2019). Propanoic acid solubility in ethyl acetate vs water. Retrieved from [Link]

-

Ruiyi Tech. (n.d.). This compound. Retrieved from [Link]

-

UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

Sources

- 1. Solvent - Wikipedia [en.wikipedia.org]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Propionic acid CAS#: 79-09-4 [m.chemicalbook.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Propionic acid - Sciencemadness Wiki [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Cyanoacetic acid | C3H3NO2 | CID 9740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cyanoacetic acid [chemister.ru]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 2-Cyanopropanoic Acid

This guide provides an in-depth technical overview of the spectroscopic data for 2-cyanopropanoic acid (C₄H₅NO₂), a bifunctional molecule of interest in organic synthesis. As a vital intermediate in the creation of pharmaceuticals and specialty chemicals, unambiguous structural confirmation is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for laboratory applications.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The structure of this compound, CH₃-CH(CN)-COOH, suggests a simple yet informative ¹H NMR spectrum with three distinct proton environments.

Expected ¹H NMR Spectral Data

The spectrum is predicted to show three signals: a doublet for the methyl (CH₃) protons, a quartet for the methine (CH) proton, and a broad singlet for the acidic carboxylic acid (COOH) proton. The coupling between the vicinal CH and CH₃ groups results in the observed doublet and quartet splitting pattern, consistent with the n+1 rule.

The following table summarizes the experimentally observed chemical shifts for this compound in a deuterated dimethyl sulfoxide (DMSO-d₆) solvent.

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CH ₃ | 1.41 | Doublet (d) | 7.2 | 3H |

| -CH (CN)- | 4.03 | Quartet (q) | 7.2 | 1H |

| -COOH | 13.59 | Broad Singlet (br s) | N/A | 1H |

| Data sourced from ChemicalBook using a 400 MHz spectrometer in DMSO-d₆. |

Causality and Field-Proven Insights

-

Solvent Choice : DMSO-d₆ is an excellent choice for this compound as its polarity ensures complete dissolution. Critically, its ability to form hydrogen bonds with the carboxylic acid proton slows down the chemical exchange rate, allowing the -COOH proton to be observed as a distinct, albeit broad, peak at a very downfield shift (~13.59 ppm). In contrast, using a solvent like CDCl₃ might lead to a more variable chemical shift or even disappearance of this signal due to rapid exchange.

-

Chemical Shifts : The methine proton (-CH-) at 4.03 ppm is significantly downfield due to the additive electron-withdrawing effects of the adjacent nitrile (-C≡N) and carboxylic acid (-COOH) groups. The methyl group (-CH₃) at 1.41 ppm is in a typical aliphatic region, shifted slightly downfield by the adjacent chiral center.

-

Coupling Constant : The coupling constant (J) of 7.2 Hz is a characteristic value for free rotation around a carbon-carbon single bond, confirming the connectivity between the methyl and methine groups.

Detailed Experimental Protocol for ¹H NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible ¹H NMR data.

-

Sample Preparation : a. Accurately weigh approximately 5-10 mg of solid this compound into a clean, dry vial. b. Using a micropipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). For optimal results, use a solvent from a freshly opened ampoule to minimize water contamination. c. Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogenous solution is required. d. Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette. Ensure the liquid column height is between 4.0 and 5.0 cm.[2] e. Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust.[2]

-

Instrument Setup and Data Acquisition : a. Insert the NMR tube into a spinner turbine, and adjust its position using a depth gauge to ensure it is centered in the instrument's detection coil.[3] b. Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet. c. Locking : The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field frequency. d. Shimming : Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp peaks and high resolution.[2] e. Tuning and Matching : Tune the NMR probe to the ¹H frequency to maximize signal sensitivity. f. Acquisition Parameters :

- Set the number of scans (NS) to a value like 8 or 16 for a sufficiently concentrated sample.

- Use a standard relaxation delay (D1) of 1-2 seconds.[3]

- Acquire the spectrum over a spectral width of approximately 0 to 15 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured. g. Initiate data acquisition.

-

Data Processing : a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Perform phase correction to ensure all peaks have a positive, symmetrical lineshape. c. Calibrate the chemical shift axis by referencing the residual solvent peak (DMSO-d₅ at δ 2.50 ppm). d. Integrate the signals to determine the relative ratios of the protons. e. Analyze the peak multiplicities and coupling constants.

Workflow Visualization

Caption: Standard workflow for NMR sample preparation and analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. For this compound, four distinct carbon signals are expected, corresponding to the methyl, methine, nitrile, and carboxyl carbons.

Expected ¹³C NMR Spectral Data

-

Lactic Acid (CH₃-CH(OH)-COOH) : Shows signals at approximately 20.7 ppm (CH₃), 66.6 ppm (CH), and 179.8 ppm (COOH) in CDCl₃.[4]

-

L-Alanine (CH₃-CH(NH₂)-COOH) : Shows signals at approximately 16.9 ppm (CH₃), 50.4 ppm (CH), and 176.5 ppm (COOH) in D₂O.

-

Propionitrile (CH₃-CH₂-C≡N) : Shows signals at 10.1 ppm (CH₃), 10.3 ppm (CH₂), and 120.9 ppm (C≡N).

Based on these analogs and established chemical shift tables[5], the following chemical shifts are predicted for this compound.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| -C H₃ | 15 - 20 | Similar to the methyl groups in lactic acid and alanine. |

| -C H(CN)- | 35 - 45 | The α-carbon is shifted downfield relative to propionitrile by the -COOH group, but upfield relative to lactic acid due to the different electronegativity of -CN vs -OH. |

| -C ≡N | 117 - 122 | Typical range for an aliphatic nitrile carbon. |

| -C OOH | 170 - 175 | Typical range for a saturated aliphatic carboxylic acid carbon.[6] |

Detailed Experimental Protocol for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with key differences in sample concentration and acquisition parameters.

-

Sample Preparation : a. Prepare a more concentrated sample than for ¹H NMR. Accurately weigh 20-50 mg of this compound.[2] b. Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). c. Follow the same procedure for transferring the solution to a clean NMR tube as described in section 1.3.

-

Instrument Setup and Data Acquisition : a. Follow steps 2a-2d (insertion, locking, shimming) from the ¹H NMR protocol. b. Tuning and Matching : Tune the NMR probe to the ¹³C frequency . c. Acquisition Parameters :

- Select a proton-decoupled pulse program (e.g., zgpg30) to ensure each unique carbon appears as a single sharp line.

- Set the number of scans (NS) to a significantly higher value, typically 128, 256, or more , due to the low natural abundance of ¹³C.

- Set the spectral width to cover the full range of organic carbons, typically 0 to 220 ppm.

- Use a standard relaxation delay (D1) of 2 seconds.

-

Data Processing : a. Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing). b. Calibrate the chemical shift axis by referencing the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. This compound possesses three key functional groups with highly characteristic absorption bands: the carboxylic acid (O-H and C=O) and the nitrile (C≡N).

Expected IR Spectral Data

The presence of these functional groups gives rise to strong, easily identifiable peaks in the IR spectrum.

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H stretch | 3300 - 2500 | Strong, Very Broad |

| Alkyl C-H | C-H stretch | 2990 - 2850 | Medium |

| Nitrile (-C≡N) | C≡N stretch | 2260 - 2220 | Medium, Sharp |

| Carboxylic Acid (-COOH) | C=O stretch | 1760 - 1710 | Strong, Sharp |

| Data derived from standard IR correlation tables.[6][7][8] |

Causality and Field-Proven Insights

-

O-H Stretch : The most prominent feature of a carboxylic acid is the extremely broad O-H stretching band from 3300-2500 cm⁻¹. This broadness is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of bond strengths and, therefore, a wide range of absorption frequencies.[6]

-

C≡N Stretch : The nitrile group appears as a sharp, medium-intensity peak in a relatively clean region of the spectrum (~2250 cm⁻¹), making it a highly diagnostic absorption.[6]

-

C=O Stretch : The carbonyl stretch of a saturated, dimeric carboxylic acid is typically found around 1710 cm⁻¹, and it is one of the strongest absorptions in the spectrum.[6]

Detailed Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples.[9] The principle relies on mixing the sample with IR-transparent KBr powder and pressing it into a transparent disc.

-

Material and Equipment Preparation : a. Use spectroscopy-grade KBr powder that has been thoroughly dried in an oven (e.g., at 110°C for 2-4 hours) and stored in a desiccator. This is critical to minimize the broad water absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) which can obscure sample peaks.[10] b. Ensure the agate mortar and pestle, die set, and anvils are scrupulously clean and dry. Gently warming the metal die set under a heat lamp before use can help drive off adsorbed moisture.[10]

-

Sample Preparation : a. Place approximately 1-2 mg of this compound into the agate mortar. b. Grind the sample into a very fine, consistent powder. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering.[11] c. Add approximately 100-150 mg of the dry KBr powder to the mortar. d. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Avoid overly aggressive grinding at this stage.

-

Pellet Formation : a. Assemble the die set. Transfer a small amount of the KBr-sample mixture into the die body, ensuring an even layer. b. Place the plunger on top and transfer the assembled die into a hydraulic press. c. If available, connect the die to a vacuum line to remove trapped air, which helps create a more transparent pellet. d. Gradually apply pressure, typically 8-10 metric tons for a 13 mm die. Hold the pressure for 1-2 minutes.[10] e. Carefully release the pressure and disassemble the die to retrieve the transparent or translucent pellet.

-

Data Acquisition : a. Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. b. Place the KBr pellet into the spectrometer's sample holder. c. Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Molecular Structure and Key Vibrational Modes

Caption: Structure of this compound with its primary IR absorptions.

References

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Northern Iowa. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000190). Human Metabolome Database. [Link]

-

100 MHz 13C NMR spectrum of L-(+)-lactic acid first dissolved and... ResearchGate. [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI Technologies. [Link]

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

-

E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office, The Chinese University of Hong Kong. [Link]

-

100-MHz 13 C NMR spectrum of L-(+)-lactic acid, first dissolved and... ResearchGate. [Link]

-

KBr Pellet Method. Shimadzu. [Link]

-

NMR Analysis of Low Molecular Weight Poly(lactic acid)s. (1995). Macromolecules, 28(23), 7633–7639. [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). International Journal of Engineering Technologies and Management Research. [https://ijetmr.com/uploads/202102/202102_1613385621_I orbifold-I orbifold-I orbifold-16.pdf]([Link] orbifold-I orbifold-I orbifold-16.pdf)

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Human Metabolome Database. [Link]

-

Making KBr Pellets for FTIR: Step by Step Guide. Specac. [Link]

-

Sample preparation for FT-IR. University of Colorado Boulder. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

-

SOP data acquisition. R-NMR. [Link]

-

13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. [Link]

-

van der Waals' induced 13C NMR shifts in crystalline amino acids and peptides. (1984, September 3). PubMed. [Link]

-

Standard Operating Procedure H-NMR. Georgia Gwinnett College. [Link]

-

Spectral Database for Organic Compounds. Bioregistry. [Link]

-

Table of Characteristic IR Absorptions. University of California, Los Angeles. [Link]

-

IR Tables. University of California, Santa Cruz. [Link]

-

Propionitrile - 13C NMR Chemical Shifts. SpectraBase. [Link]

-

Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]

-

IR Absorption Table. Millersville University. [Link]

-

IR Chart. Michigan State University. [Link]

-

13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

-

Calculated and predicted ¹³C NMR chemical shifts for 2. ResearchGate. [Link]

-

Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

CASPRE - 13C NMR Predictor. The Metabolomics Innovation Centre (TMIC). [Link]

-

DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2024, December 23). National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 632-07-5: this compound | CymitQuimica [cymitquimica.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. shimadzu.com [shimadzu.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. eng.uc.edu [eng.uc.edu]

discovery and history of 2-Cyanopropanoic acid

An In-depth Technical Guide to 2-Cyanopropanoic Acid: From Synthesis to Application

Introduction: The Duality of Reactivity

This compound, also known as alpha-cyanopropionic acid, is an organic compound featuring both a carboxyl group (-COOH) and a nitrile group (-CN) attached to the same ethyl backbone.[1] This bifunctional nature makes it a molecule of significant interest and a versatile intermediate in the landscape of organic synthesis. Its molecular formula is C₄H₅NO₂, and it possesses a chiral center at the alpha-carbon, meaning it can exist as two distinct enantiomers.[2][3]

While the specific moment of its initial discovery is not prominently documented, its history is intrinsically linked to the broader development of organic chemistry and the exploration of cyano compounds. The synthesis of related molecules, such as acrylonitrile by French chemist Charles Moureu in 1893, set the stage for the investigation and creation of a wide array of nitrile-containing compounds.[4] this compound emerged as a valuable building block due to the orthogonal reactivity of its two functional groups, allowing for sequential and selective chemical transformations.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, properties, applications, and safe handling of this important chemical intermediate.

Core Synthesis: Hydrolysis of an Ester Precursor

The most common and reliable method for producing this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 2-cyanopropanoate. This approach is favored for its high yield and straightforward procedure.

Causality and Experimental Rationale

The synthesis relies on the principle of saponification, a classic organic reaction where an ester is cleaved by a base (in this case, potassium hydroxide) into its constituent alcohol and the salt of the carboxylic acid. A subsequent acidification step is required to protonate the carboxylate salt, yielding the final carboxylic acid product.

-

Choice of Base: Potassium hydroxide (KOH) is a strong base that effectively drives the hydrolysis reaction to completion.

-

Temperature Control: The initial addition of KOH is performed at 0°C to manage the exothermic nature of the reaction and prevent potential side reactions. The subsequent warming to 40°C provides the necessary activation energy to ensure a complete and reasonably paced reaction.[5]

-

Workup Procedure: After the reaction, methanol is removed to simplify the extraction process. The mixture is then acidified. The choice of pH 5 is crucial to ensure the complete protonation of the carboxylate without creating a strongly acidic environment that could potentially hydrolyze the nitrile group.[5] Ethyl acetate is used for extraction due to its good solvency for the product and its immiscibility with water.

Experimental Protocol: Synthesis via Ester Hydrolysis[5][6]

Materials:

-

Ethyl 2-cyanopropanoate (1.0 g, 7.87 mmol)

-

Methanol (4 mL)

-

Water (4 mL)

-

Potassium hydroxide (KOH) (882 mg, 16 mmol)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Reaction flask, magnetic stirrer, ice bath, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Combine ethyl 2-cyanopropanoate (1.0 g), methanol (4 mL), and water (4 mL) in a reaction flask equipped with a magnetic stirrer.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Slowly add potassium hydroxide (882 mg) to the cooled mixture while stirring.

-

Remove the ice bath and warm the reaction system to 40°C. Maintain stirring at this temperature for 2 hours.

-

Upon completion, remove the methanol by concentration under reduced pressure using a rotary evaporator.

-

Adjust the pH of the remaining aqueous solution to 5 using 1 N hydrochloric acid.

-

Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate (2 x 50 mL).

-

Combine the organic phases and wash with a saturated brine solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

The expected outcome is a purple or pale yellow oil with a typical yield of around 85%.[5]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its application in synthesis and for ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅NO₂ | [1][2][5] |

| Molecular Weight | 99.09 g/mol | [2][5][6] |

| CAS Number | 632-07-5 | [1][2][5] |

| Appearance | Colorless to pale yellow liquid or off-white solid | [1][6] |

| Melting Point | 35°C | [5][7] |

| Boiling Point | ~185-271°C (estimates vary) | [5][6] |

| Density | ~1.14 - 1.19 g/cm³ | [6][8][9] |

| pKa | 2.57 ± 0.10 (Predicted) | [5] |

| Solubility | Soluble in polar solvents like water and alcohols | [1][10] |

Applications in Drug Discovery and Industry

The utility of this compound stems from its identity as a versatile chemical intermediate. The nitrile and carboxylic acid groups can be manipulated independently to build more complex molecular architectures.

-

Pharmaceuticals: It serves as a key starting material or intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[6][10] Its structure can be incorporated into heterocyclic compounds and other scaffolds common in medicinal chemistry.

-

Agrochemicals: The compound is used in the development of new herbicides and pesticides, where the cyano group can be a crucial part of the active molecule.[1][6]

-

Polymer Chemistry: It can act as a monomer or a precursor for creating specialty polymers with tailored properties.[6][10]

-

UV Curing: It is utilized as a photoinitiator in UV-curable formulations for coatings, inks, and adhesives, where it helps initiate rapid polymerization upon exposure to UV light.[7]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Corrosivity: Causes severe skin burns and eye damage.[2]

-

Irritation: Irritating to the respiratory system.[11]

Recommended Handling Procedures:

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12][13]

-

Skin Protection: Wear suitable protective, chemical-impermeable gloves and clothing to prevent skin contact.[12][13]

-

Respiratory Protection: If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[13]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12][13]

-

Spill Response: In case of a spill, evacuate the area. Use spark-proof tools and explosion-proof equipment for cleanup. Prevent the chemical from entering drains.[12]

Conclusion

This compound stands as a testament to the power of functional group chemistry. While its specific origin story may be woven into the broader fabric of organic synthesis history, its modern-day importance is clear and well-defined. Through straightforward and high-yielding synthetic routes like ester hydrolysis, this bifunctional molecule is made readily available for a multitude of applications. For professionals in drug development, agrochemical research, and material science, this compound is not merely a reagent but a strategic building block, enabling the construction of complex and valuable target molecules. Its continued use underscores the enduring principle that simple, versatile intermediates are the cornerstones of chemical innovation.

References

-

This compound ethyl ester. ChemBK. [Link]

-

This compound | C4H5NO2 | CID 352855. PubChem - NIH. [Link]

-

Sourcing High-Quality 2-Cyano Propanoic Acid (CAS 632-07-5) for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound. Stenutz. [Link]

-

(2R)-2-cyanopropanoic acid | C4H5NO2 | CID 51422750. PubChem - NIH. [Link]

-

alpha-Cyanopropionic acid. ChemBK. [Link]

-

This compound - 632-07-5, C4H5NO2, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [Link]

-

This compound. Shanghai Ruiyi Pharmaceutical Technology Co., Ltd.. [Link]

-

Acrylonitrile. Wikipedia. [Link]

Sources

- 1. CAS 632-07-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H5NO2 | CID 352855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-2-cyanopropanoic acid | C4H5NO2 | CID 51422750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 5. Propanoic acid, 2-cyano- | 632-07-5 [chemicalbook.com]

- 6. This compound [myskinrecipes.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound [stenutz.eu]

- 9. This compound _上海瑞一医药科技股份有限公司【官网】-Ruiyi Tech [ruiyitech.com]

- 10. chembk.com [chembk.com]

- 11. chembk.com [chembk.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

A Theoretical Exploration of 2-Cyanopropanoic Acid: An In-depth Technical Guide

Introduction

2-Cyanopropanoic acid, a bifunctional molecule featuring both a carboxylic acid and a nitrile group, presents a compelling case study in molecular architecture and reactivity. Its structure, seemingly simple, is a landscape of competing electronic effects that dictate its physical and chemical properties. This guide provides a deep dive into the theoretical underpinnings of this compound, moving beyond empirical data to explore its conformational space, electronic structure, and predicted spectroscopic signatures. For researchers in drug development and organic synthesis, a thorough grasp of these theoretical properties is paramount for predicting molecular behavior, designing novel synthetic routes, and understanding structure-activity relationships. This document is structured to provide not just a collection of data, but a cohesive narrative that explains the causality behind the predicted properties, grounded in the principles of computational chemistry.

Molecular and Electronic Structure: A Tale of Two Functional Groups

The juxtaposition of the carboxyl and cyano groups on the same carbon atom in this compound creates a unique electronic environment. The carboxyl group, with its planar sp2 hybridized carbon, and the linear, sp hybridized cyano group, impose distinct geometric and electronic constraints on the molecule.

A computational analysis of the molecule's geometry would reveal key structural parameters. While specific experimental data for this compound is scarce, we can predict these based on theoretical calculations and data from analogous structures.

Table 1: Predicted Geometric Parameters of this compound

| Parameter | Predicted Value | Theoretical Basis |

| C=O Bond Length | ~1.21 Å | Typical for a carboxylic acid carbonyl. |

| C-O Bond Length | ~1.35 Å | Shorter than a typical C-O single bond due to resonance. |

| O-H Bond Length | ~0.97 Å | Standard for a carboxylic acid hydroxyl group. |

| C-C (carboxyl) Bond Angle | ~120° | Consistent with sp2 hybridization.[1] |

| C≡N Bond Length | ~1.15 Å | Characteristic of a nitrile triple bond. |

| C-C-N Bond Angle | ~180° | Due to the sp hybridization of the nitrile carbon and nitrogen.[2][3] |

The electronic structure is dominated by the electron-withdrawing nature of both the carboxyl and, more significantly, the cyano group. This inductive effect leads to a polarization of the C-H bond at the alpha-carbon and plays a crucial role in the molecule's acidity. A molecular orbital analysis would show the distribution of electron density, highlighting the electrophilic nature of the carbonyl and nitrile carbons.

Caption: Ball-and-stick representation of this compound.

Methodology: Geometric Optimization and Electronic Structure Calculation

A standard computational protocol to obtain the optimized geometry and electronic properties would involve:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Geometric Optimization: The structure is optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Population Analysis: A population analysis (e.g., Mulliken or Natural Bond Orbital) is carried out to determine the partial atomic charges and analyze the electron distribution.

Conformational Analysis: The Dance of Rotation

Rotation around the Cα-C(OOH) single bond gives rise to different conformers of this compound. The relative stability of these conformers is determined by a delicate balance of steric hindrance and electronic interactions, such as hyperconjugation. The two most significant conformers would be the syn and anti periplanar arrangements of the Cα-H bond relative to the C=O bond.

It is widely accepted that the syn conformation, where the O=C-O-H dihedral angle is approximately 0°, is the preferred arrangement for carboxylic acids due to the potential for intramolecular hydrogen bonding.[4][5] The energetic penalty to reach the anti conformation (dihedral angle of 180°) is generally substantial.[5]

Caption: Potential energy diagram for rotation around the Cα-C(OOH) bond.

Methodology: Potential Energy Surface Scan